Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

4-(4-Fluorobenzyl)piperidine structure
4-(4-Fluorobenzyl)piperidine structure
Product name:4-(4-Fluorobenzyl)piperidine
CAS No:92822-02-1
MF:C12H16FN
Molecular Weight:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841

4-(4-Fluorobenzyl)piperidine 化学的及び物理的性質

名前と識別子

    • 4-(4'-Fluorobenzyl)piperidine
    • 4-(4-Fluorobenzyl)piperidine
    • 4-[(4-fluorophenyl)methyl]piperidine
    • C12H16FN
    • 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
    • 4-fluorobenzylpiperidine
    • fragment 4
    • 4-(p-Fluorobenzyl)piperidine
    • 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
    • JLAKCHGEEBPDQI-UHFFFAOYSA-N
    • SCHEMBL895063
    • MFCD03839825
    • 4-(4-fluorobenzyl)-piperidine
    • AC-6749
    • Z969111158
    • ALBB-014951
    • HMS3604B15
    • Q-103077
    • piperidine 4
    • BDBM15788
    • AKOS005174548
    • 4-(4-fluoro-benzyl)-piperidine
    • PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
    • DB07110
    • EN300-62671
    • DTXSID30395219
    • NS00069020
    • SS-4428
    • 4-(4-flourophenylmethyl)piperidine
    • 4-(4'-fluorobenzyl) piperidine
    • 4-(4-fluorophenyl)methyl-piperidine
    • 4- (4-fluorophenyl)methyl-piperidine
    • CHEMBL144527
    • CS-W021997
    • 4-(4-Fluorobenzyl)piperidine, AldrichCPR
    • F8889-8150
    • Q27096023
    • PD006096
    • 92822-02-1
    • AB16243
    • MDL: MFCD03840140
    • インチ: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
    • InChIKey: JLAKCHGEEBPDQI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(CC2CCNCC2)=CC=1

計算された属性

  • Exact Mass: 193.126678g/mol
  • Surface Charge: 0
  • XLogP3: 2.6
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 2
  • 回転可能化学結合数: 2
  • Exact Mass: 193.126678g/mol
  • 単一同位体質量: 193.126678g/mol
  • Topological Polar Surface Area: 12Ų
  • Heavy Atom Count: 14
  • 複雑さ: 158
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Color/Form: Liquid
  • 密度みつど: 1.044
  • Boiling Point: 285℃ at 760 mmHg
  • フラッシュポイント: 126.2°C
  • Refractive Index: 1.512
  • PSA: 12.03000
  • LogP: 2.69660

4-(4-Fluorobenzyl)piperidine Security Information

4-(4-Fluorobenzyl)piperidine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(4-Fluorobenzyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-62671-5.0g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
5.0g
$79.0 2025-03-21
Enamine
EN300-62671-0.1g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
0.1g
$19.0 2025-03-21
Cooke Chemical
BD9443231-250mg
4-(4'-Fluorobenzyl)piperidine
92822-02-1 97%
250mg
RMB 288.00 2025-02-20
Chemenu
CM181050-250mg
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%+
250mg
$55 2023-01-09
TRC
F588670-5g
4-(4-Fluorobenzyl)piperidine
92822-02-1
5g
$ 483.00 2023-04-17
Enamine
EN300-62671-2.5g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
2.5g
$47.0 2025-03-21
Fluorochem
040470-10g
4-(4'-Fluorobenzyl)piperidine
92822-02-1 98%
10g
£570.00 2022-03-01
Apollo Scientific
PC200040-250mg
4-(4-Fluorobenzyl)piperidine
92822-02-1 98%
250mg
£44.00 2024-05-26
Chemenu
CM181050-10g
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%
10g
$323 2021-08-05
Chemenu
CM181050-5g
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%+
5g
$413 2023-01-09

4-(4-Fluorobenzyl)piperidine 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
Reference
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst
Zhou, Jimei; Jia, Minxian; Song, Menghui; Huang, Zhiliang; Steiner, Alexander; et al, Angewandte Chemie, 2022, 61(30),

Synthetic Circuit 3

Reaction Conditions
Reference
Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it
, France, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments
Ferro, Stefania; Deri, Batel; Germano, Maria Paola; Gitto, Rosaria ; Ielo, Laura; et al, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of heterocyclic derivatives as anti-inflammatory agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9
Reference
Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, Canada, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding
Herndon, Jeff L.; Ismaiel, Abd; Ingher, Stacy P.; Teitler, M.; Glennon, Richard A., Journal of Medicinal Chemistry, 1992, 35(26), 4903-10

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 d, rt
Reference
Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane
Reference
The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists
Ting, Pauline C.; Lee, Joe F.; Wu, Jie; Umland, Shelby P.; Aslanian, Robert; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, 25 °C
Reference
Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylsilane ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Preparation of imidazolylbenzene compounds and use thereof as medicines
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Reference
Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors
Mavunkel, Babu J.; Perumattam, John J.; Tan, Xuefei; Luedtke, Gregory R.; Lu, Qing; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic acid
Reference
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds
Shanklin, James R. Jr.; Johnson, Christopher P. III; Proakis, Anthony G.; Barrett, Richard J., Journal of Medicinal Chemistry, 1991, 34(10), 3011-22

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethyl phosphite ;  15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ;  150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ;  15 h, 50 psi, rt
Reference
Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain.
, World Intellectual Property Organization, , ,

4-(4-Fluorobenzyl)piperidine Raw materials

4-(4-Fluorobenzyl)piperidine Preparation Products

4-(4-Fluorobenzyl)piperidine 関連文献

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